

The Fungal Origin and Biosynthesis of Leucomentin-5: A Technical Guide

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Compound of Interest

Compound Name: *Leucomentin-5*

Cat. No.: *B15591535*

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[City, State] – [Date] – **Leucomentin-5**, a member of the p-terphenyl class of natural products, originates from the mushroom *Paxillus panuoides*. This technical guide provides an in-depth exploration of its discovery, biosynthetic pathway, and the experimental protocols for its isolation and characterization, tailored for researchers, scientists, and drug development professionals.

Executive Summary

Leucomentin-5 is a secondary metabolite produced by the fungus *Paxillus panuoides*. First reported in 2000, it is a derivative of leucoatromentin and part of a larger family of leucomentin compounds isolated from *Paxillus* species.^[1] These compounds are of interest due to their potential biological activities. This document details the biological origin of **Leucomentin-5**, outlines the biosynthetic pathway of its core structure, and provides a comprehensive summary of the experimental procedures used for its extraction, purification, and structural elucidation.

Biological Origin

Leucomentin-5 is a natural product isolated from the fruiting bodies of the basidiomycete fungus, *Paxillus panuoides*.^[1] This mushroom is a member of the family Paxillaceae in the order Boletales. The production of leucomentins is part of the secondary metabolism of this fungus.

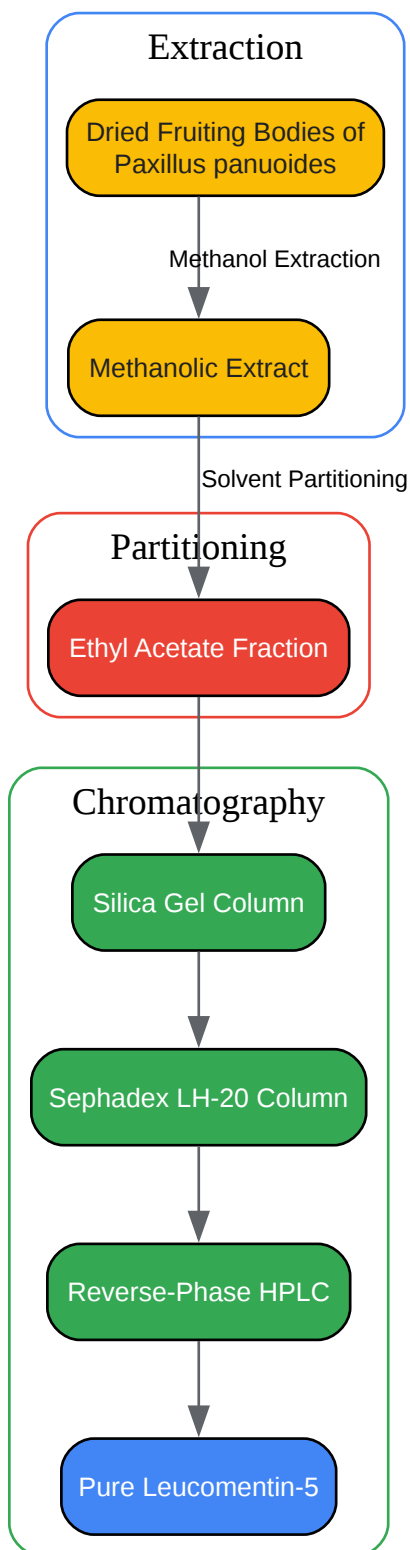
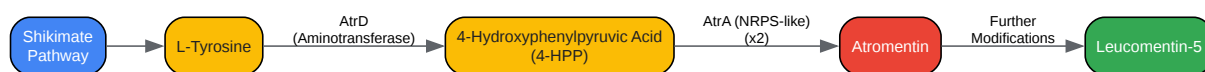
Biosynthesis of the p-Terphenyl Core

The biosynthesis of **Leucomentin-5** proceeds through the formation of a p-terphenyl scaffold, with atromentin being a key intermediate. The pathway begins with the shikimate pathway, which produces aromatic amino acids, including L-tyrosine.

The key steps in the formation of the atromentin core are:

- **Deamination of L-Tyrosine:** The amino group of L-tyrosine is removed by an aminotransferase, such as L-tyrosine:2-oxoglutarate aminotransferase (AtrD), to yield 4-hydroxyphenylpyruvic acid (4-HPP).
- **Dimerization of 4-HPP:** Two molecules of 4-HPP are condensed by a non-ribosomal peptide synthetase (NRPS)-like enzyme, specifically an atromentin synthetase (AtrA), to form atromentin.^[2] This enzyme possesses adenylation (A), thiolation (T), and thioesterase (TE) domains.

The atromentin molecule then undergoes further enzymatic modifications, including reduction and esterification, to yield the various leucomentin derivatives, including **Leucomentin-5**.



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References

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